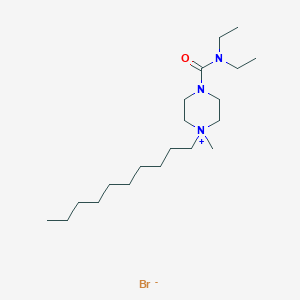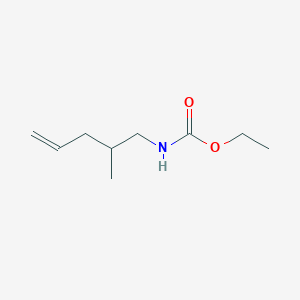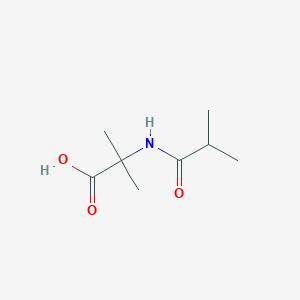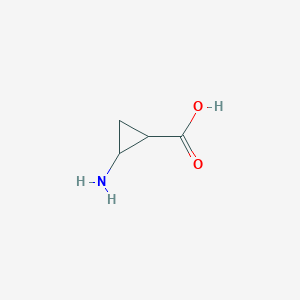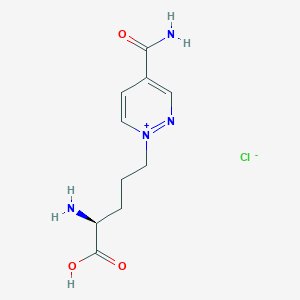
(2-Chloro-4-fluorophenyl)hydrazine
概要
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-acetyl-3-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline, reveals weak intermolecular C—H⋯Cl hydrogen bonds connecting molecules into centrosymmetric dimers, highlighting the importance of intermolecular interactions in the stability of these compounds (Yun‐chen Zhang, 2007).
Chemical Reactions and Properties
Hydrazine derivatives are known for their reactivity in various chemical reactions, including cyclization cleavage reactions that are pivotal in the synthesis of energetic materials and fluorescent probes. These reactions underscore the versatility of (2-Chloro-4-fluorophenyl)hydrazine and related compounds in chemical synthesis and applications in environmental and biological contexts (D. Badgujar et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for understanding the behavior of (2-Chloro-4-fluorophenyl)hydrazine in different environments. The melting point range of 59–60 ℃ for the synthesized compound indicates its stability under room temperature conditions (G. Zhong-liang, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential applications as intermediates in the synthesis of more complex molecules, are highlighted by the versatility of (2-Chloro-4-fluorophenyl)hydrazine derivatives in synthesizing various pharmacologically active compounds and materials with specific functionalities (B. M. Dinnimath et al., 2011).
科学的研究の応用
Synthesis Techniques and Optimization :
- (2-Chloro-4-fluorophenyl)hydrazine was synthesized using 4-chloro-2-fluoroaniline as a raw material through diazotization, reduction, acid, and alkaline hydrolysis. The influence of catalyst amount, reaction temperature, and hydrolysis on yield was investigated, with a total yield of 74% (Chen Hai-qun, 2011).
- Another study reported the synthesis of 4-chloro-2-fluorophenylhydrazine from 2-fluoroaniline with an 87.1% yield, suggesting its method as an effective industrial approach (G. Zhong-liang, 2010).
Applications in Chemical Sensing :
- A fluorescent probe for detecting hydrazine in biological and water samples was developed. This probe could sense hydrazine via an intramolecular charge transfer pathway, with a low detection limit and application in fluorescence imaging of exogenous hydrazine in HeLa cells and zebrafish (Meiqing Zhu et al., 2019).
Pharmaceutical and Antimicrobial Applications :
- Some studies focused on the synthesis of derivatives of (2-Chloro-4-fluorophenyl)hydrazine and their antimicrobial activities. For instance, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and showed significant antibacterial and antifungal activities (M. Ahsan et al., 2016).
Biological and Environmental Sensing :
- Research has been conducted on the development of fluorescent probes for hydrazine detection due to its high toxicity and environmental impact. These probes offer high selectivity and sensitivity and can be used for sensing hydrazine in various environments, including biological samples (Yuna Jung et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGERBEFFJDZVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)hydrazine | |
CAS RN |
119452-65-2 | |
| Record name | (2-chloro-4-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



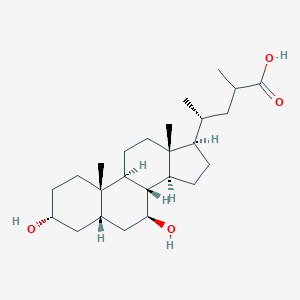
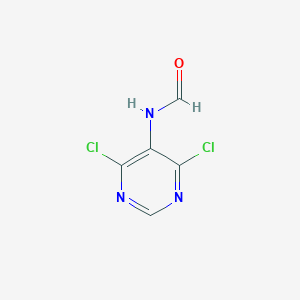


![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)


